4-Azido-n-(sec-butyl)benzamide

Catalog No.
S8432717
CAS No.
M.F
C11H14N4O
M. Wt
218.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-n-(sec-butyl)benzamide

Product Name

4-Azido-n-(sec-butyl)benzamide

IUPAC Name

4-azido-N-butan-2-ylbenzamide

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C11H14N4O/c1-3-8(2)13-11(16)9-4-6-10(7-5-9)14-15-12/h4-8H,3H2,1-2H3,(H,13,16)

InChI Key

JLESPBCZLSQISE-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

4-Azido-n-(sec-butyl)benzamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzamide structure. The compound features a sec-butyl substituent on the nitrogen atom of the amide group, which contributes to its unique chemical properties. This compound is notable for its high reactivity due to the azide group, making it a valuable intermediate in various organic synthesis processes and pharmaceutical applications.

  • Oxidation: The azide group can be oxidized to yield reactive intermediates such as nitrenes.
  • Reduction: Reduction of the azide group can produce primary amines, which can then be further functionalized.
  • Nucleophilic Substitution: The azide group acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

The synthesis of 4-Azido-n-(sec-butyl)benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with sec-butylamine and 4-azidobenzoic acid.
  • Coupling Reaction: A coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) is used to facilitate the formation of the amide bond under mild conditions.
  • Purification: The resulting product is purified using techniques like recrystallization or chromatography to achieve high yield and purity.

4-Azido-n-(sec-butyl)benzamide has several applications across different fields:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly those involving amide and nitrogen functionalities.
  • Pharmaceutical Development: The compound is explored for its potential use in drug development, especially in synthesizing pharmaceutical intermediates.
  • Material Science: It is utilized in producing specialty chemicals and materials, including polymers and advanced materials that require precise chemical modifications.

The interaction studies involving 4-Azido-n-(sec-butyl)benzamide primarily focus on its reactivity profile with various nucleophiles and electrophiles. The azide group enables it to participate in cycloaddition reactions, which are crucial for forming stable triazole rings in bioconjugation processes. These interactions are often studied using copper(I) catalysis to facilitate the cycloaddition reactions effectively .

Several compounds share structural similarities with 4-Azido-n-(sec-butyl)benzamide, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Differences
N-butylbenzamideLacks an azide group; contains a butyl substituentLess reactive compared to 4-Azido-n-(sec-butyl)benzamide due to absence of azide functionality.
Phenyl azideContains an azide group but lacks alkyl substitutionDifferent reactivity and applications due to structural variations.
Benzyl azideAnother azide-containing compound with different substituentsUsed in various organic synthesis applications but differs in reactivity profiles.
4-Azido-n-(tert-butyl)benzamideSimilar structure but features a tert-butyl groupExhibits different reactivity patterns due to the nature of the alkyl substituent.

The uniqueness of 4-Azido-n-(sec-butyl)benzamide lies in its specific combination of an azide group with a sec-butyl substituent, which enhances its reactivity and versatility in chemical synthesis compared to its analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.11676108 g/mol

Monoisotopic Mass

218.11676108 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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